1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione
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Overview
Description
1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C7H5NO3S and a molecular weight of 183.19 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-d][1,3]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-d][1,3]oxazine precursor with a methylating agent to introduce the methyl group at the 1-position . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-d][1,3]oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thieno[3,2-d][1,3]oxazine ring .
Scientific Research Applications
1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,2H,4H-thieno[3,4-d][1,3]oxazine-2,4-dione
- 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
103979-57-3 |
---|---|
Molecular Formula |
C7H5NO3S |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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